molecular formula C8H15I B1601657 8-Iodooct-1-ene CAS No. 38380-55-1

8-Iodooct-1-ene

Cat. No.: B1601657
CAS No.: 38380-55-1
M. Wt: 238.11 g/mol
InChI Key: XBRJYHWTXTYAOC-UHFFFAOYSA-N
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Description

8-Iodooct-1-ene: is an organic compound with the molecular formula C₈H₁₅I . It is a pale-yellow to yellow-brown liquid and is often used as a building block in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the eighth carbon of an octene chain, making it a valuable intermediate in various chemical reactions .

Safety and Hazards

Safety data sheets indicate that 8-Iodooct-1-ene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One of the common methods to synthesize 8-Iodooct-1-ene involves the Grignard reaction.

    Dehydration of Ethylene: Another method involves the dehydration of ethylene using magnesium as a catalyst.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium cyanide, sodium hydroxide, and various amines.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are commonly used in coupling reactions.

Major Products:

Comparison with Similar Compounds

    1-Iodooctane: Similar to 8-Iodooct-1-ene but lacks the double bond, making it less reactive in certain coupling reactions.

    8-Bromooct-1-ene: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in substitution reactions.

Uniqueness:

Properties

IUPAC Name

8-iodooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJYHWTXTYAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551911
Record name 8-Iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-55-1
Record name 8-Iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Iodooct-1-ene was prepared by refluxing 5 g of 8-bromooct-1-ene (26 mmol) and 10 g of sodium iodide in 50 ml of acetone for 1 hour. The acetone was stripped and the residue was partitioned between water and ether. The aqueous phase was washed with brine, dried over magnesium sulfate and stripped to give 5.66 g of 8-iodooct-1-ene.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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